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Introduction to a Novel Post-Translational
Modification
Post-translational modifications (PTMs) dramatically expand the functional capacity of the

proteome, enabling dynamic regulation of cellular processes. Among these, protein

glutamylation, the addition of one or more glutamate residues to a substrate protein, has

emerged as a critical regulator of protein function, particularly for the microtubule cytoskeleton.

[1] This reversible modification, first discovered on tubulin, involves the formation of a peptide-

like bond between the γ-carboxyl group of a glutamate residue within the protein's primary

sequence and the amino group of a free glutamate.[1][2] Subsequent glutamate residues can

then be added to the α-carboxyl group of the preceding glutamate, forming a side chain of

variable length.[1] This guide provides an in-depth technical overview of the discovery,

enzymatic machinery, and experimental methodologies that have been pivotal in understanding

protein glutamylation.

The Initial Discovery: Unraveling the Complexity of
Tubulin
The journey to discovering protein glutamylation began with investigations into the

considerable heterogeneity of tubulin, the fundamental building block of microtubules.[1] In

1990, the team of Bernard Eddé and Philippe Denoulet, while studying tubulin variants in

mouse brain cells, identified a novel PTM.[1] They found that glutamate residues were being

added to the C-terminal tail of α-tubulin, forming polyglutamate side chains of varying lengths.
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[1] This seminal discovery opened the door to a new area of research focused on

understanding the enzymes responsible for this modification and its functional consequences.

[1]

The Core Machinery: A Dynamic Duo of Enzymes
The reversible nature of protein glutamylation is governed by the opposing actions of two key

enzyme families: the Tubulin Tyrosine Ligase-Like (TTLL) enzymes, which add glutamate

residues, and the Cytosolic Carboxypeptidases (CCPs), which remove them.[3][4]

Glutamylases (TTLLs): The enzymes responsible for adding glutamate residues are

members of the Tubulin Tyrosine Ligase-Like (TTLL) family.[5] There are nine TTLLs in

humans that have been identified as active glutamylases.[6] These enzymes exhibit

specificity for initiating the glutamate chain (initiation) or adding subsequent glutamates

(elongation), as well as preferences for α- or β-tubulin substrates.[7][8]

Deglutamylases (CCPs): The removal of glutamate chains is catalyzed by Cytosolic

Carboxypeptidases (CCPs).[3][4] This enzyme family also displays specificity, with some

members shortening the polyglutamate chain and others, like CCP5, being responsible for

removing the initial glutamate at the branch point.[3][9]

The balance between TTLL and CCP activity is crucial for maintaining cellular homeostasis,

and its disruption has been linked to various diseases, including neurodegeneration and

ciliopathies.[3][4]
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Enzyme Family Function
Key Members
(Human)

Primary Substrate
Specificity

Tubulin Tyrosine

Ligase-Like (TTLL)

Adds glutamate

residues

(Glutamylation)

TTLL1, TTLL4, TTLL5,

TTLL6, TTLL7,

TTLL11, TTLL13

Varies by member;

includes initiation vs.

elongation and α- vs.

β-tubulin preference.

[7][8]

Cytosolic

Carboxypeptidase

(CCP)

Removes glutamate

residues

(Deglutamylation)

CCP1, CCP2, CCP3,

CCP4, CCP5, CCP6

Varies by member;

includes chain

shortening and branch

point removal.[9][10]

Key Experimental Protocols in the Discovery and
Characterization
The elucidation of protein glutamylation has relied on a combination of classic biochemical

techniques and advanced analytical methods.

Initial Identification and Characterization
The first evidence for glutamylation came from meticulous protein chemistry.

Experimental Protocol: Radiolabeling and Peptide Analysis

Cell Culture and Radiolabeling: Neuronal cells, known for high tubulin modification levels,

are cultured in the presence of [3H]-glutamate to metabolically label proteins.

Protein Extraction and Tubulin Purification: Total protein is extracted, and tubulin is purified,

typically through cycles of temperature-dependent polymerization and depolymerization,

followed by SDS-PAGE.

Proteolytic Digestion: The purified tubulin band is excised from the gel and subjected to

digestion with a protease, such as trypsin, to generate smaller peptides.
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Peptide Separation: The resulting peptides are separated using high-performance liquid

chromatography (HPLC).

Analysis: Fractions are collected and analyzed for radioactivity by scintillation counting.

Radioactive peaks corresponding to modified peptides are then subjected to amino acid

analysis and sequencing to confirm the presence and location of the [3H]-glutamate.
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Initial Discovery Experimental Workflow.
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Enzyme Identification and Activity Assays
Identifying the enzymes responsible for glutamylation required in vitro assays.

Experimental Protocol: In Vitro Glutamylation Assay

Reagent Preparation: Purified, unmodified tubulin is used as a substrate. Recombinant TTLL

enzymes are expressed and purified.[3] The reaction buffer is prepared containing ATP and

[3H]-glutamate.

Enzymatic Reaction: The purified tubulin, a specific TTLL enzyme, and [3H]-glutamate are

incubated together in the reaction buffer at 37°C.

Reaction Quenching and Separation: The reaction is stopped, and the proteins are

separated by SDS-PAGE.

Detection: The gel is stained to visualize the tubulin band. The band is then excised, and the

incorporated radioactivity is measured by scintillation counting to quantify the enzyme's

activity. Alternatively, the reaction products can be analyzed by Western blot using

glutamylation-specific antibodies.[8]

Site-Specific Mapping with Mass Spectrometry
Mass spectrometry (MS) has been indispensable for identifying the precise sites of

glutamylation and the length of the glutamate chains.[11][12]

Experimental Protocol: Mass Spectrometry Analysis of Glutamylation

Sample Preparation: Glutamylated proteins are isolated, often by immunoprecipitation, and

then digested into smaller peptides using an enzyme like trypsin.[11]

Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase

liquid chromatography, which separates peptides based on their hydrophobicity.[12]

Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are

ionized and introduced into a mass spectrometer. The instrument first measures the mass-to-

charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and

the mass-to-charge ratios of the fragments are measured (MS2 scan).[13]
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Data Analysis: The fragmentation pattern (MS2 spectrum) allows for the determination of the

peptide's amino acid sequence. A mass shift of 129.04 Da (the mass of a glutamate residue)

on a specific amino acid identifies it as a glutamylation site. The number of such shifts

indicates the length of the polyglutamate chain.[3]

Protein
Identified Glutamylation
Site(s)

Organism/System

α-tubulin E445 T. brucei, Pig Brain

β-tubulin E435 T. brucei, Pig Brain

SdeA E860 Legionella pneumophila

Dishevelled 3 (DVL3) C-terminal Methionine Human

Note: This table provides examples of identified glutamylation sites. The specific sites and

chain lengths can vary between different tubulin isotypes and proteins.[6][13]

Signaling Pathways Regulated by Glutamylation
Tubulin glutamylation is a key component of the "tubulin code," a concept suggesting that

different patterns of PTMs on microtubules regulate their interaction with a wide array of

microtubule-associated proteins (MAPs) and molecular motors.[3] This is particularly critical in

the function of cilia and flagella.

In motile cilia, the rhythmic beating required for functions like clearing mucus from airways is

driven by dynein motor proteins that move along the microtubule axoneme.[14] The level of

tubulin glutamylation, controlled by TTLLs and CCPs, directly influences the activity of these

dynein motors.[15] An imbalance, either too little or too much glutamylation, can disrupt the

asymmetric beating of cilia, leading to conditions like primary ciliary dyskinesia.[14][15][16]

Glutamylation levels affect the structure and stability of the axoneme and regulate the velocity

of intraflagellar transport (IFT) motors, such as kinesins, which are responsible for building and

maintaining the cilium.[17][18]
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Regulation of Ciliary Function by Tubulin Glutamylation.

Conclusion
The discovery of protein glutamylation has fundamentally altered our understanding of how

protein function is regulated. Initially considered a tubulin-specific modification, it is now known

to occur on a broader range of proteins, including nucleosome assembly proteins and

components of signaling pathways.[6][19] The intricate interplay between TTLL glutamylases

and CCP deglutamylases provides a dynamic mechanism for fine-tuning cellular processes.

For researchers and drug development professionals, this pathway presents a promising area

for therapeutic intervention, particularly in ciliopathies, neurodegenerative diseases, and

cancer, where the regulation of the microtubule cytoskeleton is paramount. Further exploration

of the enzymes, substrates, and functional outcomes of glutamylation will undoubtedly continue

to yield critical insights into cellular biology and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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